molecular formula C33H29F3N4O4S B1242209 N-[2-[4-[[3-Butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonylbenzamide

N-[2-[4-[[3-Butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonylbenzamide

Cat. No. B1242209
M. Wt: 634.7 g/mol
InChI Key: JVOGASLNIGJLLS-UHFFFAOYSA-N
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Patent
US05411980

Procedure details

A solution of 145 mg (1.18 mmole) of benzoic acid and 192 mg (1.18 mmole) of 1,1'-carbonyldiimidazole in 1 mL of THF was stirred under N2 at 55° C. for 2 hours. Then a solution of 157 mg (0.296 mmole) of 5-n-butyl-2,4-dihydro-4-[(2'-sulfamoylbiphenyl-4-yl)methyl]-2-[2-(trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-one (from Example 16, Step C) and 133 mL (135 mg, 0.888 mmole) of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in 1 mL of THF was added dropwise. After being stirred overnight at 55° C., the mixture was partitioned between ethyl acetate and 5% citric acid (aqueous). The organic layer was washed with H2O and then with saturated NaCl solution. The ethyl acetate phase was then dried over Na2SO4, filtered, and concentrated in vacuo. Flash chromatography of the residue as in Example 16, Step D, gave 159 mg (85%) of the title compound, homogeneous by TLC in 98:2 CH2Cl2 --MeOH and comparable in physical properties to the product made according to Example 16, Step D.
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
5-n-butyl-2,4-dihydro-4-[(2'-sulfamoylbiphenyl-4-yl)methyl]-2-[2-(trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-one
Quantity
157 mg
Type
reactant
Reaction Step Two
Quantity
133 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH2:22]([C:26]1[N:27]([CH2:42][C:43]2[CH:48]=[CH:47][C:46]([C:49]3[CH:54]=[CH:53][CH:52]=[CH:51][C:50]=3[S:55](=[O:58])(=[O:57])[NH2:56])=[CH:45][CH:44]=2)[C:28](=[O:41])[N:29]([C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=2[C:37]([F:40])([F:39])[F:38])[N:30]=1)[CH2:23][CH2:24][CH3:25].N12CCCN=C1CCCCC2>C1COCC1>[C:1]([NH:56][S:55]([C:50]1[CH:51]=[CH:52][CH:53]=[CH:54][C:49]=1[C:46]1[CH:47]=[CH:48][C:43]([CH2:42][N:27]2[C:26]([CH2:22][CH2:23][CH2:24][CH3:25])=[N:30][N:29]([C:31]3[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=3[C:37]([F:40])([F:38])[F:39])[C:28]2=[O:41])=[CH:44][CH:45]=1)(=[O:58])=[O:57])(=[O:9])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
145 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
192 mg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
5-n-butyl-2,4-dihydro-4-[(2'-sulfamoylbiphenyl-4-yl)methyl]-2-[2-(trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-one
Quantity
157 mg
Type
reactant
Smiles
C(CCC)C=1N(C(N(N1)C1=C(C=CC=C1)C(F)(F)F)=O)CC1=CC=C(C=C1)C1=C(C=CC=C1)S(N)(=O)=O
Name
Quantity
133 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
After being stirred overnight at 55° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between ethyl acetate and 5% citric acid (aqueous)
WASH
Type
WASH
Details
The organic layer was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate phase was then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NS(=O)(=O)C1=C(C=CC=C1)C1=CC=C(C=C1)CN1C(N(N=C1CCCC)C1=C(C=CC=C1)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 159 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.